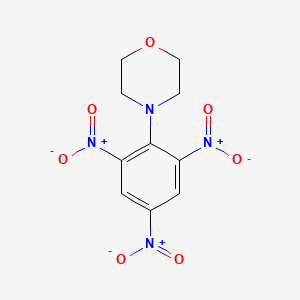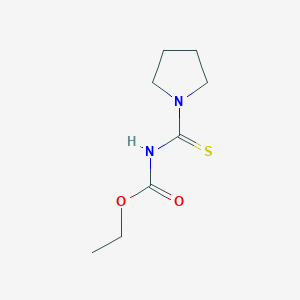
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is a chemical compound with the molecular formula C8H14N2O2S and a molecular weight of 202.28 . It is used for proteomics research .
Synthesis Analysis
The synthesis of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate involves several chemical mechanisms. One of the common methods is the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is represented by the formula C8H14N2O2S .Chemical Reactions Analysis
The key reaction for the formation of carbamates like Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis
The molecular weight of Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate is 202.28 .Scientific Research Applications
Carcinogenicity and Metabolic Study
Ethyl carbamate (EC), also known as urethane, is a known carcinogen in laboratory animals. A study investigated its metabolism and interaction with pyridine, revealing significant insights into its metabolic pathways and potential genotoxic mechanisms. This study contributes to understanding the carcinogenic properties and metabolic processes of substances like ethyl carbamate (Page & Carlson, 1994).
Synthesis and Chemical Applications
A research study highlighted the synthesis of multicyclic pyrrolidines through a copper(I) catalyzed photobicyclization process involving ethyl N,N-diallylcarbamates. This process is significant for creating complex pyrrolidine structures, which have various applications in chemical synthesis (Salomon et al., 1984).
Potential in Anticancer Research
Research on ethyl carbamate derivatives, specifically those involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, has shown potential applications in anticancer treatment. These studies contribute to the development of new anticancer agents and understanding their effects on cancer cell proliferation (Temple et al., 1983).
Biomedical Applications
A study on pyrrolidinium surfactants with a carbamate fragment showcased its potential in biomedical applications. These surfactants exhibit antimicrobial activity and could act as nanocontainers for hydrophobic substrates, indicating their utility in medical and pharmaceutical contexts (Kuznetsova et al., 2021).
Antibacterial Properties
Research on 1β-methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives has revealed their significant antibacterial properties. The impact of various substituents on the pyrrolidine ring was studied, contributing to the development of new antibacterial agents (Kim et al., 2006).
Safety And Hazards
properties
IUPAC Name |
ethyl N-(pyrrolidine-1-carbothioyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-2-12-8(11)9-7(13)10-5-3-4-6-10/h2-6H2,1H3,(H,9,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVDVQOFXZZOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (pyrrolidin-1-ylcarbonothioyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)
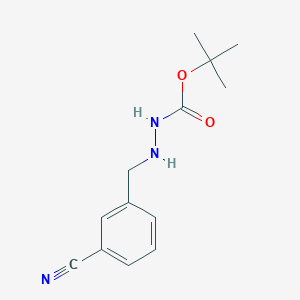
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

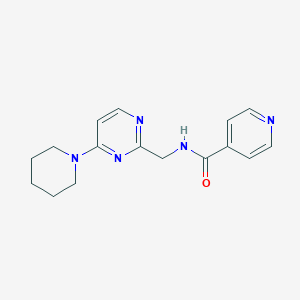
![2-[1-(Bromomethyl)cyclopropyl]oxane](/img/structure/B2628771.png)
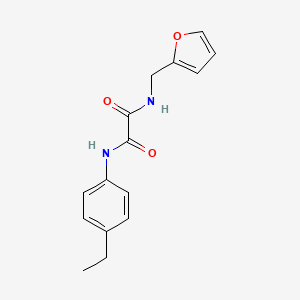
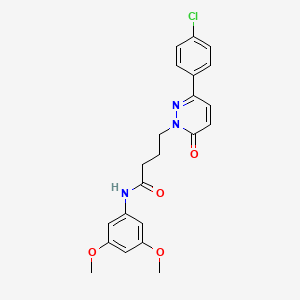
![N-(benzo[d]thiazol-5-yl)-3-(ethylthio)benzamide](/img/structure/B2628775.png)
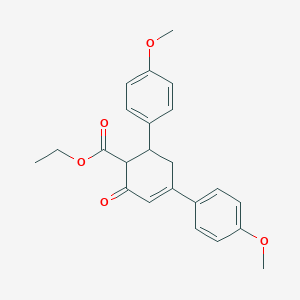
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2628781.png)
